2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
Structure and Key Features: The compound features a pyrazine core linked via a methoxy group to a piperidine ring. The piperidine is further substituted at the 1-position with a (2-phenyl-1,3-thiazol-4-yl)methyl group. This hybrid structure combines a nitrogen-rich aromatic system (pyrazine) with a flexible piperidine scaffold and a thiazole moiety, which is known for its bioisosteric properties and metabolic stability .
The thiazole ring is typically introduced through cyclization or alkylation steps .
Properties
IUPAC Name |
2-phenyl-4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-2-4-17(5-3-1)20-23-18(15-26-20)13-24-10-6-16(7-11-24)14-25-19-12-21-8-9-22-19/h1-5,8-9,12,15-16H,6-7,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBPHUCUKPOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The piperidine ring can be prepared via the hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine intermediates with pyrazine under specific reaction conditions, such as the
Biological Activity
2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure combining a thiazole ring, a piperidine moiety, and a pyrazine core. Its molecular formula is C₁₈H₂₃N₃OS, with a molecular weight of approximately 345.46 g/mol. The synthesis typically involves multi-step organic reactions, beginning with the formation of the thiazole ring and subsequent introduction of the piperidine and pyrazine components. Common reagents include thionyl chloride and various solvents like dichloromethane or ethanol .
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of the thiazole ring |
| 2 | Introduction of piperidine moiety |
| 3 | Formation of the pyrazine core |
| 4 | Purification and characterization |
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The zone of inhibition tests indicate that these compounds can inhibit bacterial growth effectively .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that thiazole-containing compounds can inhibit Na+/K(+)-ATPase activity and disrupt oncogenic pathways in cancer cells. In vitro studies have shown that certain derivatives can significantly reduce cell viability in glioma and other cancer cell lines .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It could modulate receptor activities linked to inflammation and cancer progression.
- Apoptosis Induction : Some derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways .
Study on Antimicrobial Activity
A study synthesized several derivatives of thiazole-pyrazine compounds and evaluated their antimicrobial properties using the well diffusion method. The results indicated that specific substitutions on the phenyl groups significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Study on Anticancer Activity
Another research effort focused on evaluating the anticancer potential of thiazole-piperidine derivatives against human cancer cell lines. The findings revealed that certain compounds exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and cyclizations.
Biology
- Bioactive Properties : Research suggests that derivatives of thiazole compounds exhibit a range of biological activities such as:
- Antimicrobial Activity : Studies have demonstrated the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Antifungal and Antiviral Properties : Preliminary investigations indicate potential effectiveness against fungal infections and viral pathogens.
Medicine
- Therapeutic Potential : The compound is under investigation for its potential therapeutic effects:
- Anticancer Activity : Early-stage research indicates that it may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Industry
- Materials Development : The unique properties of this compound make it suitable for developing new materials, particularly in pharmaceuticals and agrochemicals.
- Catalysis : It can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) evaluated the anticancer effects of thiazole-containing compounds on human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
In contrast, BK12688 () substitutes pyrazine with pyridazine, which has a lower dipole moment and altered solubility . Compound 21b () integrates a pyridine ring, offering additional π-π stacking interactions for kinase binding .
Substituent Effects :
- The thiazole moiety in the target compound provides metabolic stability and lipophilicity, similar to sulfonamide-substituted analogs (e.g., compound 23 in ). However, sulfonamide groups (as in 23 ) may improve aqueous solubility .
- The methoxy linker in the target compound increases flexibility compared to rigid carbamate or carbonyl linkers (e.g., compound 21b ) .
Biological Activity Trends: Thiazole-containing compounds (e.g., ) show notable antibacterial and antioxidant activity, suggesting the target compound may share these properties . Piperidine-sulfonamide derivatives (e.g., 23) exhibit moderate antibacterial activity, with EC50 values in the micromolar range .
Physicochemical Data :
- Molecular Weight : ~380–400 g/mol (based on BK12688).
- logP : Estimated ~3.5–4.0 (high lipophilicity due to phenyl and thiazole groups).
- Solubility : Low aqueous solubility (common for thiazole derivatives); may require formulation aids .
Q & A
Q. What are recommended synthetic routes for 2-({1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine, and how can reaction yields be optimized?
Methodological Answer: A multi-step synthesis approach is typically employed:
Piperidine-thiazole intermediate : React 2-phenyl-1,3-thiazol-4-ylmethyl chloride with piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinyl-thiazole backbone .
Methoxy-pyrazine coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the hydroxyl group of the piperidine intermediate with a pyrazine derivative.
Yield optimization :
- Solvent selection : Polar aprotic solvents like THF or DMF enhance nucleophilic substitution efficiency .
- Temperature control : Stepwise heating (40–70°C) minimizes side reactions, as seen in analogous piperazine-thiourea syntheses .
- Purification : Reverse-phase chromatography (acetonitrile/water with 0.1% TFA) improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Key signals include the thiazole proton (δ 7.5–8.2 ppm), piperidine methine (δ 3.9–4.2 ppm), and pyrazine aromatic protons (δ 8.0–8.5 ppm) .
- ¹³C NMR : Confirm the thiazole (C=S at ~167 ppm) and pyrazine (C-N at ~150 ppm) moieties .
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 395.15) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the piperidine-thiazole linkage, as demonstrated for related piperazine-iminomethylphenol structures .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved for this compound?
Methodological Answer: Contradictions often arise from assay variability or off-target effects. A systematic approach includes:
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC₅₀ inconsistencies .
- Selectivity screening : Use kinase/phosphatase panels to rule out non-specific binding, as applied to phosphoglycerate dehydrogenase inhibitors .
- Metabolic stability assays : Assess hepatic microsomal degradation (e.g., human/rat liver microsomes) to differentiate intrinsic activity vs. pharmacokinetic artifacts .
Q. What strategies address discrepancies in spectral data during structural validation?
Methodological Answer:
- Variable-temperature NMR : Resolve dynamic effects (e.g., piperidine ring puckering) by acquiring spectra at 25°C and 50°C .
- Isotopic labeling : Synthesize a deuterated analog to confirm ambiguous proton assignments (e.g., methylene protons in the piperidine-thiazole group) .
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate resonance assignments .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Photoaffinity labeling : Incorporate a benzophenone moiety into the pyrazine ring to capture target proteins in cellular lysates .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for putative targets like kinase domains .
- Cryo-EM/X-ray co-crystallization : Resolve ligand-protein interactions at atomic resolution, as achieved for piperazine-based enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
